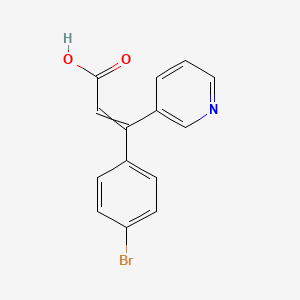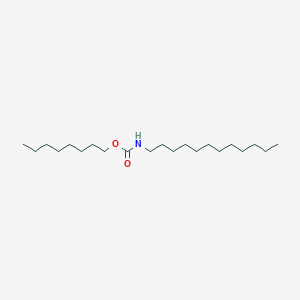
Octyl dodecylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl dodecylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their stability and versatility. This compound is known for its unique properties, making it valuable in different fields such as cosmetics, pharmaceuticals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octyl dodecylcarbamate can be synthesized through the reaction of octyl alcohol and dodecyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The general reaction can be represented as follows:
C8H17OH+C12H25NCO→C8H17OCONHC12H25
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl dodecylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octyl alcohol and dodecylamine.
Oxidation: Under oxidative conditions, the compound can be oxidized to form corresponding carbamic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Octyl alcohol and dodecylamine.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Octyl dodecylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable carbamate linkages.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of octyl dodecylcarbamate involves its interaction with biological molecules through the formation of stable carbamate linkages. These linkages can inhibit enzyme activity by modifying the active site of the enzyme. The compound can also interact with cell membranes, altering their fluidity and permeability, which can affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl carbamate
- Methyl carbamate
- Butyl carbamate
Comparison
Octyl dodecylcarbamate is unique due to its long alkyl chains, which provide enhanced hydrophobicity and stability compared to shorter-chain carbamates like ethyl carbamate or methyl carbamate. This makes it particularly useful in applications requiring long-lasting effects and stability under various conditions .
Propriétés
Numéro CAS |
83169-88-4 |
|---|---|
Formule moléculaire |
C21H43NO2 |
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
octyl N-dodecylcarbamate |
InChI |
InChI=1S/C21H43NO2/c1-3-5-7-9-11-12-13-14-15-17-19-22-21(23)24-20-18-16-10-8-6-4-2/h3-20H2,1-2H3,(H,22,23) |
Clé InChI |
WNSSHFYWVJLCIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


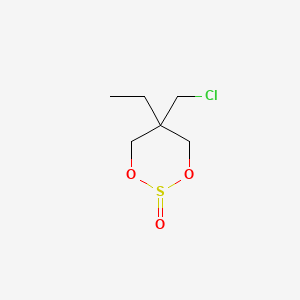
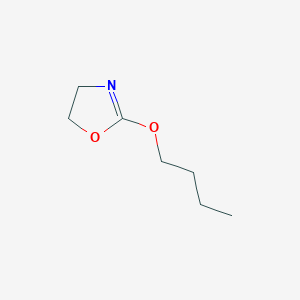
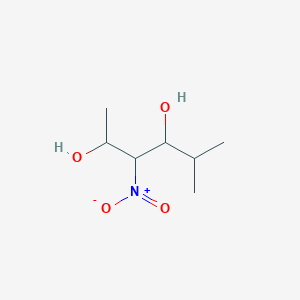
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)
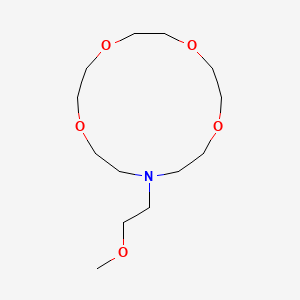
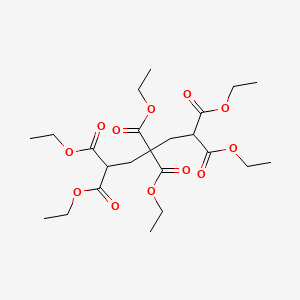
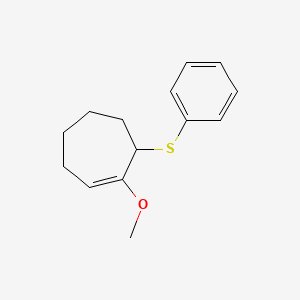
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
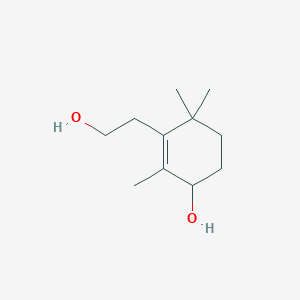
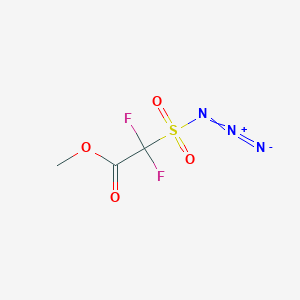
![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
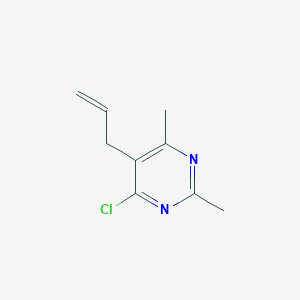
![1h-[1,4]Diazepino[1,7-a]benzimidazole](/img/structure/B14429861.png)
